Zinc difluoromethanesulfinate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

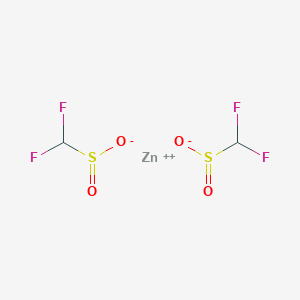

Structure

3D Structure of Parent

特性

IUPAC Name |

zinc;difluoromethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEYAPVLXKEKMP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4O4S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355729-38-2 | |

| Record name | 1355729-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of a Versatile Difluoromethylating Agent: A Technical Guide to Zinc Difluoromethanesulfinate (DFMS)

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethyl (CF₂H) group holds a privileged position due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of Zinc difluoromethanesulfinate (DFMS), a groundbreaking reagent that has revolutionized the direct C-H difluoromethylation of a wide range of organic substrates.

Discovery and Development

Prior to the development of DFMS, methods for introducing the difluoromethyl group often required harsh reaction conditions, pre-functionalized substrates, or the use of hazardous reagents. Recognizing the need for a mild and broadly applicable difluoromethylating agent, the Baran research group embarked on a systematic investigation of various metal salts of difluoromethanesulfinic acid.[1] This effort culminated in the identification of this compound (Zn(SO₂CF₂H)₂) as a highly effective, air-stable, and easy-to-handle crystalline solid.[1] The development of DFMS, and a broader toolkit of zinc sulfinate reagents, has provided medicinal chemists with a practical and efficient method for the late-stage functionalization of complex molecules, significantly accelerating the drug discovery process.[2]

Synthesis of this compound (DFMS)

DFMS is readily prepared from commercially available difluoromethanesulfonyl chloride. The synthesis is a straightforward and scalable process, making the reagent accessible for widespread use.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of zinc bis(alkanesulfinate)s, including DFMS, has been described.[3] The general procedure involves the reduction of the corresponding sulfonyl chloride with zinc dust.

Materials:

-

Difluoromethanesulfonyl chloride

-

Zinc dust

-

Anhydrous solvent (e.g., THF or Et₂O)

Procedure:

-

A reaction flask is charged with zinc dust under an inert atmosphere.

-

Anhydrous solvent is added to the flask.

-

Difluoromethanesulfonyl chloride is added dropwise to the stirred suspension of zinc dust at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period until the consumption of the starting material is observed (monitored by techniques such as ¹⁹F NMR).

-

Upon completion, the reaction mixture is filtered to remove excess zinc dust.

-

The solvent is removed under reduced pressure to yield the crude DFMS.

-

The crude product can be purified by washing with a suitable organic solvent to remove impurities like zinc chloride.[3] The purified DFMS is obtained as a white, free-flowing powder.[1]

Mechanism of Difluoromethylation

The difluoromethylation reaction using DFMS proceeds via a radical-mediated mechanism. The process is typically initiated by an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), which facilitates the generation of the key difluoromethyl radical (•CF₂H).

Proposed Mechanistic Cycle

References

Synthesis and Preparation of Zinc Difluoromethanesulfinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc difluoromethanesulfinate, often referred to as DFMS or Baran's reagent, is a highly valuable and versatile reagent in modern organic synthesis. Its primary application lies in the direct difluoromethylation of a wide range of organic substrates, particularly heteroaromatic compounds, via a radical-mediated process. The introduction of the difluoromethyl group (CF₂H) is of significant interest in medicinal chemistry and drug development, as it can modulate the lipophilicity, metabolic stability, and binding properties of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, preparation, and characterization of this compound.

Synthesis of this compound

The most common and practical method for the synthesis of this compound is the reduction of difluoromethanesulfonyl chloride (HCF₂SO₂Cl) using zinc dust.[1] This process yields the desired product, which can be used in its crude form or purified to remove inorganic byproducts.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Overall reaction for the synthesis of this compound.

Proposed Reaction Mechanism

The formation of this compound from difluoromethanesulfonyl chloride and zinc metal is proposed to proceed through a single electron transfer (SET) mechanism at the surface of the zinc metal.

Caption: Proposed mechanism for the formation of this compound.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis and purification of this compound.

Synthesis of Crude this compound

Materials:

-

Zinc dust (<10 µm, 98+%)

-

Difluoromethanesulfonyl chloride (HCF₂SO₂Cl)

-

Deionized water

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add zinc dust (3.0 equivalents).

-

Add deionized water (to form a slurry) and then dimethylformamide (DMF).

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add difluoromethanesulfonyl chloride (1.0 equivalent) dropwise to the stirred slurry over a period of 20-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

The crude product is a mixture of this compound, zinc chloride, and water. This mixture can often be used directly in subsequent reactions.

Purification of this compound

The crude product contains significant amounts of zinc chloride and water, which may interfere with certain applications. A purification step can be performed to obtain a purer, free-flowing white powder.

Materials:

-

Crude this compound

-

Ethyl acetate (B1210297) (EtOAc)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Transfer the crude solid product to a sintered glass funnel.

-

Wash the solid with a 1:1 mixture of ethyl acetate and dichloromethane.

-

Gently stir the solid with a spatula during the washing process to ensure thorough contact with the solvent.

-

Apply vacuum to remove the solvent.

-

Repeat the washing procedure as necessary.

-

Dry the purified solid under high vacuum to yield this compound as a fine white powder.

Quantitative Data

The following tables summarize the quantitative data related to the synthesis and composition of this compound.

Table 1: Composition of Crude and Purified this compound (DFMS)

| Component | Crude Product (weight %) | Purified Product (weight %) |

| Zn(SO₂CF₂H)₂ | ~60.5% | >95% |

| ZnCl₂ | ~24.5% | Significantly Reduced |

| H₂O | ~15.5% | Significantly Reduced |

Data adapted from elemental analysis of synthesized batches.

Table 2: Yield of this compound Synthesis

| Product | Starting Material | Yield |

| Crude Zn(SO₂CF₂H)₂ mixture | HCF₂SO₂Cl | Quantitative |

| Purified Zn(SO₂CF₂H)₂ | Crude Mixture | ~60-70% recovery of the sulfinate |

Characterization Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂H₂F₄O₄S₂Zn |

| Molecular Weight | 295.55 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | A triplet is expected for the proton of the CHF₂ group due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | A doublet is expected for the fluorine atoms of the CHF₂ group due to coupling with the proton. |

| IR Spectroscopy | Characteristic strong absorption bands are expected for the S=O stretching vibrations of the sulfinate group. |

Applications in Organic Synthesis

This compound is a key reagent for the direct C-H difluoromethylation of various substrates, particularly electron-rich heterocycles. The reaction typically proceeds via a radical mechanism, initiated by an oxidant such as tert-butyl hydroperoxide (tBuOOH).

General Workflow for Difluoromethylation of Heterocycles

Caption: General workflow for the difluoromethylation of heterocycles using Zn(SO₂CF₂H)₂.

Safety Information

-

Difluoromethanesulfonyl chloride is corrosive and should be handled with care in a well-ventilated fume hood.

-

The synthesis of this compound can be exothermic, especially on a larger scale. Proper temperature control is essential.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This compound is an indispensable reagent for the introduction of the difluoromethyl group in organic synthesis. The preparation from readily available starting materials is straightforward, and the resulting reagent is a bench-stable solid. This guide provides the essential technical information for the synthesis, purification, and characterization of this compound, enabling its effective use in research and development, particularly in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Zinc Difluoromethanesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc difluoromethanesulfinate, often abbreviated as DFMS, is a versatile and highly valuable reagent in modern organic synthesis. Its significance lies primarily in its ability to serve as an efficient source of the difluoromethyl radical (•CF₂H), a motif of increasing importance in medicinal chemistry and drug development. The incorporation of a difluoromethyl group can profoundly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, improved lipophilicity, and better binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and application, and its role in the context of drug discovery.

Physicochemical Properties

This compound is a white to light brown powder that is relatively stable under mild conditions, making it a practical reagent in a laboratory setting. Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₂F₄O₄S₂Zn | |

| Molecular Weight | 295.55 g/mol | |

| Appearance | White to light brown powder | |

| Melting Point | 126 - 129 °C | |

| Purity | ≥ 95% | |

| CAS Number | 1355729-38-2 | |

| MDL Number | MFCD23134675 | |

| PubChem ID | 12032238 | |

| Storage Conditions | 2 - 8 °C |

Solubility

Quantitative solubility data for this compound in various solvents is not extensively reported in the available literature. However, qualitative descriptions indicate that it is slightly soluble in methanol (B129727) and water. For practical applications in organic synthesis, it is often used as a suspension in solvents like dichloromethane (B109758) (CH₂Cl₂) or dimethyl sulfoxide (B87167) (DMSO).

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reduction of difluoromethanesulfonyl chloride with zinc dust. The following protocol is adapted from established procedures.

Materials:

-

Difluoromethanesulfonyl chloride

-

Zinc dust

-

Diethyl ether (anhydrous)

-

Ethyl acetate (B1210297) (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).

-

Zinc dust (2.0 equivalents) is added to the flask, followed by the addition of anhydrous diethyl ether to form a slurry.

-

Difluoromethanesulfonyl chloride (1.0 equivalent) is dissolved in anhydrous diethyl ether and added to the dropping funnel.

-

The solution of difluoromethanesulfonyl chloride is added dropwise to the vigorously stirred zinc slurry at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove excess zinc and other insoluble materials.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

Purification:

-

The crude product often contains impurities such as zinc chloride and water.

-

A purification can be performed by washing the crude solid with a 1:1 mixture of ethyl acetate and dichloromethane.

-

The solid is suspended in the solvent mixture, stirred for 30 minutes, and then filtered.

-

This washing step is repeated to ensure the removal of soluble impurities.

-

The purified this compound is then dried under vacuum to yield a fine, free-flowing powder.

Application in C-H Functionalization of Heterocycles

This compound is a cornerstone reagent for the direct C-H difluoromethylation of a wide array of heterocycles, a transformation of immense interest in drug discovery. This radical-mediated process is typically initiated by an oxidizing agent.

General Protocol:

-

To a solution of the heterocyclic substrate (1.0 equivalent) in a suitable solvent (e.g., DMSO, CH₂Cl₂, or a mixture), this compound (2.0-3.0 equivalents) is added.

-

The mixture is stirred to ensure a fine suspension.

-

An oxidizing agent, such as tert-butyl hydroperoxide (TBHP, 70% in water, 3.0-5.0 equivalents), is added dropwise at 0 °C.

-

The reaction is then allowed to warm to room temperature or heated to a specified temperature (e.g., 50 °C) and stirred until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated heterocycle.

Role in Drug Development

The introduction of fluorine-containing functional groups is a widely employed strategy in modern drug design to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The difluoromethyl group (CF₂H) is particularly attractive as it can act as a bioisostere for a hydroxyl or thiol group, potentially forming hydrogen bonds, while also increasing metabolic stability by blocking sites of oxidative metabolism.

This compound's utility in drug development stems from its ability to facilitate the late-stage functionalization of complex molecules. This allows for the rapid generation of diverse libraries of drug candidates with the difluoromethyl moiety, enabling a more efficient exploration of structure-activity relationships (SAR). The mild reaction conditions and broad functional group tolerance of the difluoromethylation reaction using this reagent are highly advantageous in the context of complex, multi-functional drug molecules.

While this compound itself is not known to directly participate in or modulate specific signaling pathways, its product, the difluoromethyl radical, enables the synthesis of novel bioactive compounds that can interact with various biological targets. The zinc cation in the reagent is crucial for its stability and reactivity but is not the primary driver of its biological application, which is centered on the delivery of the •CF₂H group.

Analytical Methods for Quality Control

The purity of this compound is critical for its reactivity and for achieving reproducible results in chemical reactions.

-

Titration: The assay of the material is often determined by titration to quantify the zinc content.

-

Elemental Analysis: This technique can be used to confirm the elemental composition of the synthesized reagent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to characterize the difluoromethanesulfinate anion and to detect the presence of impurities.

-

Powder X-ray Diffraction (PXRD): This can be employed to analyze the crystalline structure and phase purity of the solid material.

Conclusion

This compound has emerged as an indispensable tool in organic synthesis, particularly for the introduction of the difluoromethyl group into organic molecules. Its well-defined physicochemical properties, coupled with straightforward synthetic and application protocols, make it a highly accessible and effective reagent for researchers in both academic and industrial settings. The ability to perform late-stage C-H functionalization on complex heterocyclic scaffolds underscores its immense value in the field of drug discovery and development, enabling the rapid diversification of potential therapeutic agents with improved pharmacological profiles. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of reagents like this compound is set to increase even further.

An In-Depth Technical Guide to the Stability and Storage of Zinc Difluoromethanesulfinate

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and proper storage of reagents is paramount to ensure experimental reproducibility and the integrity of results. Zinc difluoromethanesulfinate (DFMS), a versatile and widely used reagent for difluoromethylation, is generally considered to be a stable compound under appropriate conditions. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Baran difluoromethylation reagent, DFMS, Bis(((difluoromethyl)sulfinyl)oxy)zinc | [1] |

| CAS Number | 1355729-38-2 | [1] |

| Molecular Formula | C₂H₂F₄O₄S₂Zn | [1] |

| Molecular Weight | 295.55 g/mol | [1] |

| Appearance | White to light brown powder | [Chem-Impex] |

| Purity | ≥ 95% (by titration) | [Chem-Impex] |

| Storage Temperature | 2-8°C | [1] |

Stability Profile

This compound is generally described as a bench-stable and air-stable solid, which allows for ease of handling under normal laboratory conditions.[2] However, as with many organometallic reagents and sulfinate salts, its long-term stability is contingent on proper storage to prevent degradation.

Thermal Stability: While specific quantitative data on the thermal decomposition of solid this compound is not extensively available in public literature, the recommended storage temperature of 2-8°C suggests that elevated temperatures may lead to degradation over time.[1] Anecdotal evidence from its widespread use in organic synthesis indicates that it is stable at room temperature for the duration of a typical experimental setup.

Hygroscopicity: Sulfinate salts as a class of compounds can be hygroscopic.[3] While specific data on the hygroscopicity of this compound is not detailed in the literature, it is prudent to handle and store the reagent in a manner that minimizes exposure to atmospheric moisture. Absorption of water could potentially lead to hydrolysis, although the extent and rate of this process have not been formally reported.

Photostability: There is no specific information available regarding the photostability of this compound. However, for photosensitive compounds, exposure to light, particularly UV radiation, can induce degradation. As a general precautionary measure, it is advisable to store the reagent in an opaque container to protect it from light.

Recommended Storage and Handling

To ensure the longevity and reactivity of this compound, the following storage and handling guidelines are recommended:

-

Storage Temperature: The compound should be stored in a refrigerator at 2-8°C.[1]

-

Atmosphere: While considered air-stable, for long-term storage, it is best practice to store the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation or reaction with atmospheric moisture.

-

Container: Store in a tightly sealed, opaque container to protect from light and moisture.

-

Handling: When handling the reagent, it is advisable to work in a controlled environment, such as a glove box or under a stream of inert gas, especially if the container will be opened and closed multiple times over a prolonged period. This minimizes the introduction of atmospheric moisture and oxygen.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the thermal, hygroscopic, and photostability of this compound. These protocols are based on standard methodologies for chemical stability testing.

Thermal Stability Assessment (Isothermal Method)

Objective: To determine the degradation of this compound at elevated temperatures over time.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into several individual, clean, and dry glass vials.

-

Initial Analysis: Analyze a baseline sample (t=0) to determine the initial purity of the reagent. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are appropriate analytical techniques.

-

Incubation: Place the vials in ovens or incubators set at various elevated temperatures (e.g., 25°C, 40°C, 60°C).

-

Time Points: At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each temperature condition.

-

Analysis: Allow the vial to cool to room temperature. Dissolve the contents in a suitable solvent and analyze using the same analytical method as the baseline sample to determine the remaining purity.

-

Data Presentation: Record the purity of the reagent at each time point and temperature. This data can be presented in a table to show the degradation profile.

Hygroscopicity Assessment

Objective: To determine the propensity of this compound to absorb moisture from the air.

Methodology:

-

Sample Preparation: Dry the this compound sample under vacuum at room temperature to a constant weight. Accurately weigh approximately 100 mg of the dried sample into a pre-weighed container.

-

Controlled Humidity: Place the open container in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% relative humidity at room temperature).

-

Weight Measurement: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove the container and quickly weigh it to determine the mass of water absorbed.

-

Data Presentation: Calculate the percentage weight gain at each time point. The results can be presented in a table showing the rate of moisture absorption.

Photostability Assessment

Objective: To determine the stability of this compound when exposed to light.

Methodology:

-

Sample Preparation: Place a thin layer of this compound (approximately 10-20 mg) in a shallow, transparent container (e.g., a petri dish). Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

-

Light Exposure: Place both the exposed and control samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (providing both visible and UV light).

-

Exposure Duration: Expose the samples for a defined period, or until a specified total illumination is reached.

-

Analysis: After the exposure period, analyze both the exposed and control samples for purity using a suitable analytical method (e.g., HPLC or qNMR).

-

Data Presentation: Compare the purity of the exposed sample to the control sample. A significant decrease in the purity of the exposed sample indicates photosensitivity. The results can be summarized in a table.

Visualizations

The following diagrams illustrate a general workflow for stability testing and the known reaction pathway for the generation of the difluoromethyl radical from this compound.

References

In-Depth Technical Guide: Zinc Difluoromethanesulfinate (CAS Number 1355729-38-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, structure, and applications of the chemical compound with CAS number 1355729-38-2, commonly known as Zinc Difluoromethanesulfinate. This document is intended for an audience with a technical background in chemistry and pharmacology, offering detailed information for research and development purposes.

Executive Summary

This compound, also known by the acronym DFMS or as the Baran difluoromethylation reagent, is a key reagent in modern organic synthesis. It serves as a stable, effective, and operationally simple source for the direct introduction of the difluoromethyl (CF₂H) group into a wide range of organic molecules. This process, known as difluoromethylation, is of significant interest in medicinal chemistry due to the unique properties imparted by the difluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will detail the physicochemical properties, synthesis, and primary application of this reagent, including a detailed experimental protocol and a mechanistic overview. Currently, there is limited publicly available information regarding the specific biological signaling pathways directly modulated by this compound itself.

Chemical Properties and Structure

This compound is a white, free-flowing, and air-stable solid.[1] Its structure has been confirmed by X-ray crystallography, revealing a polymeric nature in the solid state.[1]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 1355729-38-2 | [2][3] |

| Chemical Name | This compound | [2] |

| Synonyms | Baran difluoromethylation reagent, DFMS, Bis(((difluoromethyl)sulfinyl)oxy)zinc, Zinc(II) Difluoromethanesulfinate, 1,1-Difluoro-methanesulfinic Acid Zinc Salt (2:1) | [2][4] |

| Molecular Formula | C₂H₂F₄O₄S₂Zn | [5] |

| Molecular Weight | 295.55 g/mol | [5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >300 °C | [6] |

| Solubility | Soluble in water and various organic solvents | [7] |

| Storage Temperature | 2-8°C | [5] |

| SMILES String | FC(F)S(=O)O[Zn]OS(=O)C(F)F | [5] |

| InChI Key | UGEYAPVLXKEKMP-UHFFFAOYSA-L | [5] |

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Handling should be performed in a well-ventilated area or a fume hood.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2][6][8][9]

Core Application: Radical Difluoromethylation

The primary and most significant application of this compound is as a reagent for the direct C-H difluoromethylation of organic substrates.[4] This reaction proceeds via a radical mechanism and is particularly effective for nitrogen-containing heterocycles, a common scaffold in pharmaceuticals.[7][10]

Reaction Mechanism

The reaction is initiated by a radical initiator, typically tert-butyl hydroperoxide (tBuOOH), which facilitates the homolytic cleavage of the sulfur-carbon bond in this compound. This generates the key difluoromethyl radical (•CF₂H).[11] This radical species is nucleophilic in character and subsequently adds to electron-deficient positions on the target heteroarene.[12] The resulting radical cation intermediate is then oxidized to afford the difluoromethylated product.

Diagram: Proposed Mechanism for Difluoromethylation

Caption: Proposed radical mechanism for the difluoromethylation of heteroarenes using this compound (DFMS).

Experimental Protocols

The following protocols are based on the seminal work by Fujiwara, Y. et al. and provide a general framework for the synthesis of the reagent and its application in difluoromethylation.[13]

Synthesis of this compound (DFMS)

While DFMS is commercially available, a general procedure for its synthesis involves the reaction of a suitable difluoromethanesulfinate precursor with a zinc salt. The reagent is described as an easily prepared, air-stable, free-flowing white powder.[1] For a detailed, step-by-step synthesis protocol, it is highly recommended to consult the supplementary information of the primary literature.[13]

General Protocol for Difluoromethylation of a Heteroarene

This procedure outlines a typical experimental setup for the difluoromethylation of a nitrogen-containing heterocycle.

Materials:

-

Heterocyclic substrate

-

This compound (DFMS)

-

tert-Butyl hydroperoxide (tBuOOH), 70% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

Procedure:

-

To a reaction vessel is added the heterocyclic substrate (1.0 equiv).

-

This compound (2.0-3.0 equiv) is added to the vessel.

-

Dichloromethane and water are added to form a biphasic solvent system (typically a 2.5:1 to 5:1 ratio of CH₂Cl₂ to H₂O).

-

The mixture is stirred vigorously to ensure adequate mixing.

-

tert-Butyl hydroperoxide (3.0-5.0 equiv) is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to 24 hours.[7]

-

For less reactive substrates, a second addition of DFMS and tBuOOH may be required to drive the reaction to completion.[1]

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is separated, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated heteroarene.

Diagram: Experimental Workflow for Difluoromethylation

Caption: A generalized workflow for the difluoromethylation of a heterocyclic substrate using this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct biological activity or the modulation of specific signaling pathways by this compound itself. Its primary role in the scientific literature is that of a synthetic reagent used to create novel molecules with potential biological activities.[4] The biological effects of zinc as an element are well-documented, with roles in numerous enzymatic processes and signaling cascades, including insulin (B600854) signaling.[14] However, this information is general and not specific to the compound . Further research is required to elucidate any intrinsic pharmacological or toxicological profile of this compound.

Conclusion

This compound (CAS 1355729-38-2) is a valuable and practical reagent for the direct difluoromethylation of organic compounds, particularly heterocycles relevant to drug discovery. Its stability, ease of use, and effectiveness in generating the nucleophilic difluoromethyl radical under mild conditions have established it as a key tool in medicinal chemistry.[4][7] While its synthetic utility is well-documented, its own biological properties remain largely unexplored. Future research into the specific toxicological and pharmacological profiles of this compound would be beneficial for a complete understanding of its characteristics.

References

- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chemscene.com [chemscene.com]

- 4. Baran difluoromethylation reagent - Enamine [enamine.net]

- 5. 二氟甲烷亚磺酸锌 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Practical and innate carbon-hydrogen functionalization of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zinc Transporters, Mechanisms of Action and Therapeutic Utility: Implications for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Generation of Difluoromethyl Radicals from Sulfone-Based Reagents

Audience: Researchers, scientists, and drug development professionals.

Abstract: The difluoromethyl (CF₂H) group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Its incorporation can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. Difluoromethyl sulfones and their derivatives have emerged as key precursors for generating the difluoromethyl radical (•CF₂H) under mild conditions. This guide provides an in-depth exploration of the core mechanisms for generating •CF₂H from these sulfone-based reagents, focusing on oxidative, photoredox, and electrochemical methods. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to facilitate practical application in a research setting.

Introduction to Difluoromethyl Sulfone Reagents

Difluoromethyl sulfone derivatives are a versatile class of reagents used for introducing the CF₂H group into organic molecules.[1] The most prominent of these is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often abbreviated as DFMS.[2][3][4] This air-stable, free-flowing powder serves as an excellent source of the difluoromethyl radical through a variety of activation methods.[2] Other related sulfone and sulfinate reagents, such as sodium difluoromethanesulfinate (CF₂HSO₂Na) and various aryl difluoromethyl sulfones, are also effective precursors for radical generation.[5][6] The choice of reagent and activation method allows for a broad scope of applications in the difluoromethylation of diverse substrates, particularly heteroarenes.[2][5]

Core Mechanisms of •CF₂H Radical Generation

The generation of the difluoromethyl radical from sulfone precursors typically proceeds via single-electron transfer (SET) events. The primary methods to induce these events are through the use of chemical oxidants, photoredox catalysis, or electrochemistry.

Oxidative Generation with a Stoichiometric Oxidant

The pioneering method for generating •CF₂H radicals from Zn(SO₂CF₂H)₂ (DFMS) involves the use of a stoichiometric oxidant, most commonly tert-butyl hydroperoxide (TBHP).[5] This approach is effective for the direct C-H difluoromethylation of a wide range of heteroarenes under operationally simple, open-flask conditions.[2]

Mechanism: The reaction is proposed to initiate with the single-electron oxidation of the difluoromethanesulfinate anion by the oxidant. This process generates the difluoromethylsulfonyl radical (CF₂HSO₂•), which is unstable and rapidly extrudes sulfur dioxide (SO₂) to release the desired difluoromethyl radical (•CF₂H). This radical can then engage in subsequent reactions with the target substrate.

Photoredox-Catalyzed Generation

Visible-light photoredox catalysis offers a milder and more versatile approach to generate difluoromethyl radicals from sulfone precursors.[7][8] This method utilizes a photocatalyst (PC) that, upon excitation by light, can act as a single-electron oxidant or reductant to initiate the radical formation process. Reagents such as sodium difluoromethanesulfinate (CF₂HSO₂Na) are commonly used in these systems.[5]

Mechanism: The catalytic cycle begins with the excitation of the photocatalyst (e.g., Rose Bengal, Ir(ppy)₃) by visible light to its excited state (PC*).[5] The excited photocatalyst then engages in a single-electron transfer with the sulfinate salt. In an oxidative quenching cycle, the excited photocatalyst oxidizes the difluoromethanesulfinate anion (CF₂HSO₂⁻) to the difluoromethylsulfonyl radical (CF₂HSO₂•). As in the oxidative method, this intermediate rapidly loses SO₂ to form the •CF₂H radical. The reduced photocatalyst is then regenerated by an external oxidant to complete the catalytic cycle.

Electrochemical Generation

Electrosynthesis provides a reagent-free and environmentally benign method for generating difluoromethyl radicals.[9][10] By using an electric current as the "oxidant," this technique avoids the need for stoichiometric chemical oxidants, minimizing waste. The process typically involves the anodic oxidation of sodium difluoromethanesulfinate (HCF₂SO₂Na) in an undivided cell.[9]

Mechanism: The difluoromethanesulfinate anion is oxidized at the anode via single-electron transfer. This electrochemical oxidation directly generates the CF₂HSO₂• radical, which, as in other methods, undergoes rapid desulfonylation to afford the •CF₂H radical. This radical is then available to react with electron-rich olefins or other substrates present in the reaction medium.[9]

Quantitative Data Comparison

The efficiency of difluoromethyl radical generation and subsequent trapping varies with the chosen method and substrate. The following table summarizes representative data from the literature.

| Method | Reagent (equiv.) | Substrate | Additive/Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Oxidative | Zn(SO₂CF₂H)₂ (DFMS) (2.0) | Caffeine | tBuOOH (3.0 equiv) | CH₂Cl₂/H₂O | 24 | 75 | [2] |

| Oxidative | Zn(SO₂CF₂H)₂ (DFMS) (2.0) | 4-Phenylpyridine | tBuOOH (3.0 equiv) | CH₂Cl₂/H₂O | 12 | 80 | [2] |

| Photoredox | CF₂HSO₂Na (2.0) | 1-Methylquinoxalin-2(1H)-one | Rose Bengal (2) | DMSO | 12 | 95 | [5] |

| Photoredox | CF₂HSO₂Na (4.0) | Phenanthridine | Rose Bengal (5) | DMSO | 24 | 82 | [5] |

| Electrochemical | HCF₂SO₂Na (3.0) | N-Vinylpyrrolidinone | - | MeCN/H₂O | - | 83 | [9] |

| Electrochemical | HCF₂SO₂Na (3.0) | Styrene | - | MeCN/H₂O | - | 72 | [9] |

Experimental Protocols

General Protocol for Oxidative C-H Difluoromethylation using DFMS

This protocol is adapted from the work of Baran and co-workers.[2]

-

Materials: Heterocyclic substrate (1.0 equiv), Zn(SO₂CF₂H)₂ (DFMS, 2.0 equiv), tert-butyl hydroperoxide (TBHP, 70 wt% in H₂O, 3.0 equiv), Dichloromethane (CH₂Cl₂), Water.

-

Procedure:

-

To a vial, add the heteroarene substrate (0.5 mmol, 1.0 equiv) and Zn(SO₂CF₂H)₂ (DFMS, 1.0 mmol, 2.0 equiv).

-

Add a solvent mixture of CH₂Cl₂ (2.5 mL) and H₂O (2.5 mL).

-

Stir the resulting suspension vigorously.

-

Add TBHP (2.14 mmol, 3.0 equiv) dropwise to the mixture.

-

Seal the vial and stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

If the reaction is incomplete, a second portion of DFMS (1.0 equiv) and TBHP (1.5 equiv) may be added.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

General Protocol for Photoredox C-H Difluoromethylation

This protocol is a representative procedure for the difluoromethylation of heterocycles using an organic photocatalyst.[5]

-

Materials: Heterocycle substrate (1.0 equiv), CF₂HSO₂Na (2.0-4.0 equiv), Rose Bengal (2-5 mol%), Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heterocycle (0.2 mmol, 1.0 equiv), CF₂HSO₂Na (0.4 mmol, 2.0 equiv), and Rose Bengal (0.004 mmol, 2 mol%).

-

Add DMSO (1.0 mL) to the tube.

-

Degas the mixture with argon for 10 minutes.

-

Stir the mixture and irradiate with green LEDs (e.g., 3W) at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the desired product.

-

Conclusion

The generation of difluoromethyl radicals from sulfone-based reagents like DFMS and its analogues is a powerful and versatile strategy in modern synthetic chemistry. The choice between oxidative, photoredox, and electrochemical methods allows researchers to tailor reaction conditions to the specific requirements of their substrates and desired outcomes. The operational simplicity of oxidative methods, the mildness and catalytic nature of photoredox reactions, and the green credentials of electrosynthesis collectively provide a robust toolkit for the incorporation of the valuable CF₂H motif into complex molecules, with significant implications for drug discovery and development.

References

- 1. sioc.ac.cn [sioc.ac.cn]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baran difluoromethylation reagent - Enamine [enamine.net]

- 4. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrochemical Difluoromethylation of Electron-Rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrochemical oxidative radical cascade reactions for the synthesis of difluoromethylated benzoxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Theoretical Deep Dive into the Zinc Difluoromethanesulfinate Reaction Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc difluoromethanesulfinate, Zn(SO2CF2H)2, commonly known as the Baran reagent, has emerged as a powerful and user-friendly tool for the direct difluoromethylation of organic substrates. Its operational simplicity and broad functional group tolerance have made it a staple in medicinal and process chemistry for introducing the valuable difluoromethyl (CF2H) moiety. This technical guide provides a comprehensive overview of the theoretical studies underpinning the reaction mechanism of this reagent. It consolidates findings from computational analyses, presenting quantitative data, detailed theoretical protocols, and visual representations of the proposed pathways to offer a deeper understanding of the reagent's reactivity and selectivity.

Introduction: The Role of the Difluoromethyl Group

The difluoromethyl group (–CF2H) is a unique substituent in drug design, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amide groups.[1] The introduction of this group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The development of reagents like this compound (DFMS) has streamlined the synthesis of CF2H-containing compounds, enabling late-stage functionalization of complex molecules.[1][2] Understanding the reaction mechanism at a quantum-mechanical level is crucial for predicting its outcomes, optimizing conditions, and expanding its synthetic utility.

The Consensus Reaction Mechanism: A Radical Pathway

Theoretical and experimental studies converge on a radical-mediated mechanism for reactions involving this compound. The process is typically initiated by an oxidant, such as tert-butyl hydroperoxide (tBuOOH), which facilitates the generation of the key intermediate: the difluoromethyl radical (•CF2H).[1][2][3]

The generally accepted reaction pathway, particularly for the functionalization of heteroaromatics in a Minisci-type reaction, involves three main stages:

-

Initiation: An oxidant abstracts a hydrogen atom or engages in a single-electron transfer (SET) process with the sulfinate salt to generate the •CF2H radical and sulfur dioxide (SO2).

-

Propagation: The •CF2H radical adds to an electron-deficient substrate, such as a protonated heterocycle, to form a radical cation intermediate.

-

Rearomatization/Termination: The radical cation is oxidized and subsequently deprotonated to yield the final difluoromethylated product and regenerate the catalytic cycle.

This overall workflow is depicted below.

Theoretical Signaling Pathway: The Radical Addition Step

The core of the reaction's selectivity lies in the addition of the •CF2H radical to the substrate. Recent Density Functional Theory (DFT) calculations have shed light on why the •CF2H radical behaves as a nucleophilic radical, similar to alkyl radicals, in stark contrast to the electrophilic nature of the trifluoromethyl (•CF3) radical.[4][5][6] This nucleophilicity dictates its preference for attacking electron-poor positions on heteroaromatic rings.

The mechanism can be visualized as the interaction between the singly occupied molecular orbital (SOMO) of the •CF2H radical and the lowest unoccupied molecular orbital (LUMO) of the protonated heterocycle.

Quantitative Data from Theoretical Studies

While comprehensive energy profiles for the entire catalytic cycle are scarce in the literature, theoretical studies provide key quantitative data for the isolated species and the critical radical addition step.

Structural Properties of this compound

DFT calculations have been employed to determine the optimized geometry and vibrational frequencies of the Zn(SO2CF2H)2 molecule itself. These studies confirm a structure where the zinc atom is coordinated to the oxygen atoms of the sulfinate ligands.

| Parameter | Coordination Mode | Calculated Value | Reference |

| Bond Length | Zn-O | 1.957 Å | [1] (Analogue Study) |

| Bond Angle | O-Zn-O | 125.1° | [1] (Analogue Study) |

| Vibrational Freq. | S-O (asymm) | 1081 cm⁻¹ | [1] (Analogue Study) |

| Vibrational Freq. | S-O (symm) | 993 cm⁻¹ | [1] (Analogue Study) |

| Table 1: Calculated Structural and Vibrational Parameters for Metal Sulfinates. Data is based on analogous structures from theoretical studies. |

Energetics of Radical Addition

The regioselectivity of the Minisci-type reaction is governed by the activation energy of the radical addition step. DFT calculations comparing the addition of •CF2H and •CF3 radicals to protonated pyridine (B92270) highlight the differing nature of these radicals. The nucleophilic •CF2H radical preferentially attacks the most electron-deficient C2/C6 positions, whereas the electrophilic •CF3 radical favors the C4 position.

| Reaction | Radical | Position | Relative ΔG‡ (kcal/mol) | Reference |

| Pyridine-H⁺ + Radical | •CF2H | C2 | 0.0 | [4][5][6] |

| •CF2H | C4 | +1.1 | [4][5][6] | |

| •CF3 | C2 | +2.2 | [4][5][6] | |

| •CF3 | C4 | 0.0 | [4][5][6] | |

| Table 2: Calculated Relative Activation Barriers for the Addition of Fluorinated Radicals to Protonated Pyridine. Barriers are relative to the most favorable pathway for each radical. |

Computational Protocols

The theoretical data presented in this guide are derived from specific computational methodologies. Replicating or building upon these studies requires adherence to similar protocols.

Protocol for Structural and Vibrational Analysis

The foundational studies on the structure of metal sulfinates employed Density Functional Theory (DFT) to optimize geometries and calculate vibrational spectra.

-

Software: Gaussian 09

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p) for non-metal atoms, LANL2DZ with effective core potential for Zinc.

-

Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate solvent effects (e.g., water or DMSO).

-

Analysis: Normal coordinate analysis based on the Scaled Quantum Mechanical Force Field (SQMFF) procedure was used to assign vibrational frequencies observed in experimental IR and Raman spectra.

Protocol for Reaction Mechanism and Energetics

To investigate the radical addition mechanism and its regioselectivity, a different functional, known for its accuracy with radical transition states, was used.

-

Software: Gaussian 16

-

Method: Density Functional Theory (DFT)

-

Basis Set: 6-311+G(d,p) for all atoms.

-

Solvation Model: SMD (Solvation Model based on Density) with a solvent such as acetonitrile (B52724) or dichloromethane.

-

Procedure:

-

Geometry optimization of all reactants, transition states, and products.

-

Frequency calculations to confirm stationary points (zero imaginary frequencies for minima, one for transition states) and to obtain Gibbs free energies.

-

Intrinsic Reaction Coordinate (IRC) calculations to verify that transition states connect the correct reactants and products.

-

Conclusion and Outlook

Theoretical studies have been instrumental in elucidating the radical-mediated mechanism of this compound. DFT calculations have rationalized its behavior as a source of the nucleophilic •CF2H radical, thereby explaining the observed regioselectivity in reactions with electron-deficient substrates like heteroaromatics. The quantitative data on activation barriers and the detailed computational protocols provide a solid foundation for researchers to predict reaction outcomes and design new synthetic strategies.

Future theoretical work may focus on modeling the complete catalytic cycle, including the explicit role of the oxidant and solvent molecules in the initiation step, and exploring the reaction pathways with a broader range of organic substrates. Such studies will undoubtedly accelerate the application of this versatile reagent in the development of novel pharmaceuticals and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. CONICET | Buscador de Institutos y Recursos Humanos [conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles [ideas.repec.org]

- 5. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [escholarship.org]

- 6. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Zinc Difluoromethanesulfinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc difluoromethanesulfinate (Zn(SO2CF2H)2), a key reagent in modern medicinal chemistry for the introduction of the difluoromethyl group. Given the limited availability of precise quantitative solubility data for this specific compound in public literature, this document combines available qualitative information with quantitative data for structurally analogous zinc salts, namely zinc trifluoromethanesulfonate (B1224126) and zinc acetate (B1210297), to offer a valuable resource for experimental planning.

Introduction to this compound

This compound, also known as the Baran difluoromethylation reagent, is a white to off-white solid widely used in organic synthesis to introduce the difluoromethyl (CF2H) moiety into organic molecules via a radical process. Its utility in the late-stage functionalization of complex molecules makes it a valuable tool in drug discovery programs. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation.

Qualitative Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively reported. However, qualitative descriptions and observations from synthetic protocols provide some insights into its solubility characteristics. The compound is generally described as being slightly soluble in methanol (B129727) and water. Its application in biphasic reaction systems, such as dichloromethane (B109758) and water, suggests limited solubility in these solvents. In some instances, additives like 1-methylimidazole (B24206) have been used to enhance its solubility in solvents like acetonitrile (B52724), indicating that its intrinsic solubility in this solvent may be moderate to low.

Quantitative Solubility Data of Analogous Zinc Salts

To provide a more quantitative perspective, the solubility of two related zinc salts, zinc trifluoromethanesulfonate (Zn(OTf)2) and zinc acetate (Zn(OAc)2), is presented below. These compounds share the same cation and have structurally related anions, making them useful, albeit imperfect, surrogates for estimating the solubility behavior of this compound.

Table 1: Quantitative Solubility of Zinc Trifluoromethanesulfonate in Common Organic Solvents

| Solvent | Formula | Solubility Description |

| Water | H₂O | Soluble |

| Acetonitrile | CH₃CN | Soluble |

| Methanol | CH₃OH | Slightly Soluble |

| Dichloromethane | CH₂Cl₂ | Insoluble |

| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble[1] |

Table 2: Quantitative Solubility of Zinc Acetate in Common Organic Solvents

| Solvent | Formula | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Temperature (°C) |

| Methanol | CH₃OH | 2.8 (dihydrate) | ~1.28 | 20 |

| Ethanol | C₂H₅OH | 0.8 (dihydrate) | ~0.36 | 20 |

| Acetone | C₃H₆O | Insoluble | - | 20 |

| Ethyl Acetate | C₄H₈O₂ | 0.0026 | ~0.00014 | 20 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 3.7 (anhydrous) | ~0.20 | - |

| Dimethylformamide (DMF) | C₃H₇NO | Slightly Soluble | - | - |

Note: The form of zinc acetate (anhydrous or dihydrate) can affect solubility. The molar mass of anhydrous zinc acetate is 183.48 g/mol , and the dihydrate is 219.50 g/mol . Molar solubility values are calculated based on the provided g/L data where available.[2]

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in a specific solvent system, the following generalized protocol for the isothermal equilibrium shake-flask method is recommended. This method is considered a reliable approach for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound

-

High-purity organic solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for zinc analysis.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure that the concentration of the dissolved solid in the supernatant does not change over time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or ICP-OES) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a practical framework for researchers by presenting qualitative information and quantitative data for analogous compounds. The provided experimental protocol offers a standardized method for determining the solubility in any solvent of interest, empowering researchers to generate the precise data needed for their specific applications in drug development and organic synthesis. The structural similarities to zinc trifluoromethanesulfonate suggest that polar aprotic solvents like DMF and acetonitrile are likely to be the most effective for dissolving this compound. However, empirical determination is strongly recommended for accurate reaction and process design.

References

Methodological & Application

Application Notes and Protocols: Difluoromethylation of Heterocycles using Zinc Difluoromethanesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethyl (CF₂H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. The CF₂H moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups, often leading to improved metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides detailed application notes and protocols for the direct C-H difluoromethylation of heterocycles using zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as DFMS or the Baran difluoromethylation reagent.[1][2][3] This method, developed by Baran and coworkers, offers a mild, operationally simple, and scalable approach for the late-stage functionalization of complex molecules.[2][3][4] The reaction proceeds via a radical-mediated process, demonstrating broad functional group tolerance and unique regioselectivity.[1][2][5]

Data Presentation: Reaction Scope and Yields

The following tables summarize the quantitative data for the difluoromethylation of various heterocycles using this compound. The data has been compiled from key literature sources to provide a comprehensive overview of the reaction's scope and efficiency.

Table 1: Difluoromethylation of Pharmaceutically Relevant Heterocycles [4][6]

| Entry | Heterocycle Substrate | Product | Yield (%) |

| 1 | Caffeine | 8-(Difluoromethyl)caffeine | 85 |

| 2 | Theophylline | 7-(Difluoromethyl)theophylline | 76 |

| 3 | Pentoxifylline | 7-(Difluoromethyl)pentoxifylline | 79 |

| 4 | 4-Phenylpyridine | 2-(Difluoromethyl)-4-phenylpyridine | 65 |

| 5 | Quinoxaline | 2-(Difluoromethyl)quinoxaline | 70 |

| 6 | Pyrimidine | 2,4-Dichloro-5-(difluoromethyl)pyrimidine | 55 |

| 7 | N-Boc-pyrrole | N-Boc-2-(difluoromethyl)pyrrole | 45 |

| 8 | Dihydroquinine | 2-(Difluoromethyl)dihydroquinine | 58 |

Table 2: Substrate Scope of Nitrogen-Containing Heterocycles [4][6]

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Chloropyridine | 2-Chloro-6-(difluoromethyl)pyridine | 60 |

| 2 | Lepidine | 2-(Difluoromethyl)lepidine | 72 |

| 3 | Phenanthridine | 6-(Difluoromethyl)phenanthridine | 68 |

| 4 | Phthalazine | 1-(Difluoromethyl)phthalazine | 53 |

| 5 | Pyridazine | 3-Chloro-6-(difluoromethyl)pyridazine | 48 |

Experimental Protocols

Protocol 1: General Procedure for the Difluoromethylation of Heterocycles

This protocol outlines the standard conditions for the C-H difluoromethylation of a generic heterocycle substrate.[6]

Materials:

-

Heterocycle (1.0 equiv)

-

This compound (DFMS, Zn(SO₂CF₂H)₂) (2.0–3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP, 70% solution in water) (3.0–5.0 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂) or Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂) for extraction

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask is added the heterocycle (0.125–0.250 mmol, 1.0 equiv) and this compound (2.0–3.0 equiv).

-

A mixture of the chosen organic solvent (e.g., CH₂Cl₂) and water (typically in a 2.5:1 to 5:1 ratio) is added to the flask. For substrates with low solubility, DMSO can be used as the solvent.[6]

-

The resulting suspension is cooled to 0 °C in an ice bath with vigorous stirring.

-

tert-Butyl hydroperoxide (70% solution in water, 3.0–5.0 equiv) is added slowly using a pipette (Note: Do not use metal needles as they can decompose the peroxide).[6]

-

The reaction mixture is allowed to warm to room temperature or heated to 50 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

For substrates that show incomplete conversion after 12–24 hours, a second portion of this compound (2.0–3.0 equiv) and tert-butyl hydroperoxide (3.0–5.0 equiv) can be added to drive the reaction to completion.[6]

-

Upon completion, the reaction is quenched by partitioning between ethyl acetate or dichloromethane and a saturated aqueous solution of NaHCO₃.

-

The layers are separated, and the aqueous layer is extracted three times with the organic solvent.

-

The combined organic layers are dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired difluoromethylated heterocycle.

Protocol 2: Synthesis of this compound (DFMS)

This protocol describes the preparation of the DFMS reagent from difluoromethanesulfonyl chloride.[5][7]

Materials:

-

Difluoromethanesulfonyl chloride (HCF₂SO₂Cl)

-

Zinc dust

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl, 1 M)

Procedure:

-

Zinc dust is activated by stirring with 1 M HCl for a few minutes, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

-

To a stirred suspension of activated zinc dust in diethyl ether under an inert atmosphere (e.g., nitrogen or argon), difluoromethanesulfonyl chloride is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is monitored by observing the consumption of the zinc dust.

-

Upon completion, the reaction mixture is filtered to remove any unreacted zinc.

-

The resulting ethereal solution is concentrated under reduced pressure to yield crude this compound as a solid.

-

The crude product can be further purified by washing with a minimal amount of cold solvent or by recrystallization to minimize the presence of water and zinc chloride.[7] The product is a bench-stable, free-flowing solid.[6] It is important to note that commercially available DFMS may contain impurities like ZnCl₂ and H₂O, which should be considered for stoichiometry calculations but do not negatively affect the reaction.[1]

Visualizations

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the difluoromethylation of heterocycles using this compound.

Caption: Proposed radical mechanism for the difluoromethylation of heterocycles.

References

- 1. Baran difluoromethylation reagent - Enamine [enamine.net]

- 2. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Zinc Difluoromethanesulfinate (DFMS) in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zinc difluoromethanesulfinate (DFMS), a versatile and operationally simple reagent for the direct C-H difluoromethylation of a wide range of organic substrates. The introduction of the difluoromethyl group (CF2H) is of significant interest in medicinal chemistry as it can enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] DFMS offers a practical and scalable method for incorporating this valuable motif into complex molecules, particularly nitrogen-containing heterocycles.[1][2]

Key Applications in Medicinal Chemistry

The primary application of DFMS in medicinal chemistry is the direct C-H difluoromethylation of heteroarenes . This reaction proceeds via a radical-mediated process, offering a mild and selective alternative to traditional fluorination methods.[1][3][4][5] The CF2H group, acting as a lipophilic hydrogen bond donor, can serve as a bioisostere for hydroxyl or thiol groups, often leading to improved pharmacokinetic properties.

Advantages of using DFMS include:

-

Operational Simplicity: Reactions can often be performed open to the air, without the need for rigorously dry or inert conditions.[2][6]

-

Mild Reaction Conditions: The use of DFMS avoids harsh reagents and high temperatures, preserving sensitive functional groups within the substrate.[5]

-

Scalability: The protocol is readily scalable, making it suitable for both small-scale screening and larger-scale synthesis of lead compounds.[6]

-

Broad Substrate Scope: DFMS is effective for the difluoromethylation of a diverse range of nitrogen-containing heterocycles, as well as other substrates like thiols and enones.[1][3]

Quantitative Data: Substrate Scope of Heterocycle Difluoromethylation

The following table summarizes the isolated yields for the difluoromethylation of various heterocycles using this compound (DFMS). The reactions were typically carried out using DFMS and tert-butyl hydroperoxide (TBHP) in a mixture of an organic solvent and water.

| Entry | Substrate | Product | Yield (%) |

| 1 | Xanthine | 8-Difluoromethylxanthine | 79 |

| 2 | Pentoxifylline | 8-Difluoromethylpentoxifylline | 99 |

| 3 | Pyridine | 2-Difluoromethylpyridine | 55 |

| 4 | 4-Phenylpyridine | 2-Difluoromethyl-4-phenylpyridine | 65 |

| 5 | Quinoxaline | 2-Difluoromethylquinoxaline | 85 |

| 6 | Pyrimidine | 4,6-Dichloro-2-difluoromethylpyrimidine | 41 |

| 7 | Pyridazine | 3-Chloro-6-difluoromethylpyridazine | 30 |

| 8 | Pyrrole | N-Boc-2-difluoromethylpyrrole | 17 |

Data sourced from "Practical and innate C–H functionalization of heterocycles"[2]

Experimental Protocols

Synthesis of this compound (DFMS)

This compound can be readily prepared from difluoromethanesulfonyl chloride.

Materials:

-

Difluoromethanesulfonyl chloride (HCF2SO2Cl)

-

Zinc dust

-

Diethyl ether (anhydrous)

Procedure:

-

To a stirred suspension of zinc dust (2.0 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of difluoromethanesulfonyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture through a pad of Celite®.

-

Wash the solid residue with diethyl ether.

-

The filtrate is concentrated under reduced pressure to yield this compound as a white, free-flowing powder. The product is stable to air and moisture.[1]

General Protocol for C-H Difluoromethylation of Heteroarenes

This protocol describes a general method for the direct difluoromethylation of a generic heteroarene substrate.

Materials:

-

Heteroarene substrate (1.0 equiv)

-

This compound (DFMS) (1.5 - 2.0 equiv)[7]

-

tert-Butyl hydroperoxide (TBHP), 70% in water (3.0 equiv)[7]

-

Water

-

(Optional) Trifluoroacetic acid (TFA) (1.0 equiv)

Procedure:

-

To a scintillation vial equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol, 1.0 equiv) and this compound (0.75 mmol, 1.5 equiv).[7]

-

Add dichloromethane (2.5 mL) and water (2.5 mL) to the vial to create a biphasic mixture.[7]

-

Stir the mixture vigorously at room temperature.

-

Add tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv) dropwise to the reaction mixture over a period of 5 minutes.[7] Caution: Rapid addition may cause an exotherm, which can lead to reduced yield and selectivity.[2]

-

Allow the reaction to stir open to the air at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

For less reactive substrates, a second addition of DFMS (1.5 equiv) and TBHP (3.0 equiv) may be necessary to drive the reaction to completion. In some cases, the addition of trifluoroacetic acid (1.0 equiv) can improve the reaction rate and conversion.[1]

-

Upon completion, dilute the reaction mixture with dichloromethane (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).[7]

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated heteroarene.[7]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Radical Generation and Difluoromethylation

Caption: Proposed radical mechanism for DFMS-mediated C-H difluoromethylation.

Experimental Workflow for Heteroarene Difluoromethylation

Caption: General experimental workflow for DFMS-mediated difluoromethylation.

References

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Baran difluoromethylation reagent - Enamine [enamine.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules with the Difluoromethylsulfonyl (DFMS) Group

For Researchers, Scientists, and Drug Development Professionals

Introduction